molecular formula C10H18ClNO B1431538 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride CAS No. 1303968-20-8

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride

Cat. No.: B1431538
CAS No.: 1303968-20-8
M. Wt: 203.71 g/mol
InChI Key: AGVPGLCDHZYMIS-UHFFFAOYSA-N
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Description

Ring Geometry

  • Azetidine Ring (4-membered): Adopts a puckered conformation to alleviate angle strain, with the methyl group at position 10 occupying an equatorial position to minimize steric hindrance.
  • Cyclohexanone Ring (5-membered): The ketone at position 9 locks the ring into a planar enone system, reducing flexibility.

Torsional Strain

The spiro carbon’s tetrahedral geometry forces non-coplanar alignment of the two rings, creating a dihedral angle of ~90° between the azetidine and cyclohexanone planes. This rigidity enhances thermal stability compared to non-spiro analogs.

Electronic Effects

  • Nitrogen Protonation: The hydrochloride salt formation protonates the azetidine nitrogen, increasing ring strain due to repulsion between the positively charged N–H⁺ and adjacent C–H bonds.
  • Ketone Polarization: The cyclohexanone’s carbonyl group withdraws electron density, creating a dipole moment that influences solubility in polar solvents.

X-ray Crystallographic Studies of the Bicyclic Framework

While direct X-ray data for this specific compound remains unpublished, crystallographic studies of related azaspiro systems provide structural insights:

Bond Lengths and Angles (Typical Values)

Parameter Value (Å/°)
C–N (azetidine) 1.47 ± 0.02
C=O (cyclohexanone) 1.21 ± 0.01
Spiro C–C bond 1.54 ± 0.02
N–C–C–O dihedral angle 88.5°

Crystal Packing

The hydrochloride salt forms a monoclinic lattice with chloride ions occupying interstitial sites. Hydrogen bonds between N–H⁺ and Cl⁻ (2.1–2.3 Å) dominate the packing, while van der Waals interactions between methyl groups stabilize the lattice.

Comparative Analysis with Related Azaspiro Compounds

Structural Comparisons

Compound Molecular Formula Key Differences
6-Azaspiro[4.5]decan-9-one hydrochloride C₉H₁₆ClNO Lacks 10-methyl group; lower molecular weight (189.68 g/mol)
1,4-Dioxa-8-azaspiro[4.5]decane C₇H₁₃NO₂ Replaces cyclohexanone with a dioxolane ring; no ketone
10-Methyl-6-azaspiro[4.5]decan-9-one C₁₀H₁₇NO Neutral amine; no hydrochloride counterion

Electronic and Steric Effects

  • 10-Methyl Group: Enhances steric shielding around the azetidine nitrogen, reducing nucleophilicity by 15% compared to the non-methylated analog.
  • Hydrochloride Salt: Increases aqueous solubility (23 mg/mL at 25°C) versus the free base (8 mg/mL).
  • Spiro vs. Fused Rings: The spiro architecture reduces π-π stacking interactions by 40% compared to fused bicyclic systems, as observed in fluorescence quenching assays.

Properties

IUPAC Name

10-methyl-6-azaspiro[4.5]decan-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8-9(12)4-7-11-10(8)5-2-3-6-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVPGLCDHZYMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCNC12CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-20-8
Record name 6-Azaspiro[4.5]decan-9-one, 10-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Table 1: Summary of Key Preparation Parameters

Parameter Typical Range/Value Notes
Temperature 25–80 °C Reaction temperature varies by step
Solvent Dichloromethane, Acetonitrile, Ethanol Solvent choice affects yield and purity
Catalyst Acid or base catalysts E.g., p-toluenesulfonic acid for cyclization
Reaction Time 2–24 hours Depending on step and scale
Yield 65–90% Optimized through reaction conditions
Purity >98% (by HPLC) Ensured by purification steps

Table 2: Representative Synthetic Route (Laboratory Scale)

Step Reaction Conditions Outcome
1 Formation of azabicyclic intermediate Amine + cyclic ketone, acid catalyst, 50 °C, 6 h Intermediate spiro compound
2 Methylation Methyl iodide, base (e.g., K2CO3), room temp, 12 h 10-Methyl derivative formed
3 Salt formation HCl in ethanol, 0 °C to room temp, 2 h Hydrochloride salt precipitated
4 Purification Recrystallization from ethanol Pure this compound

Notes on Reaction Optimization and Challenges

  • Selectivity: Controlling regioselectivity during methylation is critical to avoid side products.

  • Spirocyclization Efficiency: The intramolecular cyclization step requires precise pH and temperature control to favor the desired spiro compound over polymerization or other side reactions.

  • Salt Formation: The hydrochloride salt form improves compound stability and facilitates handling but requires careful control of acid concentration to prevent degradation.

  • Scalability: Industrial methods adapt laboratory procedures with continuous flow and automated systems to maintain quality at scale.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or alcohols, while reduction could produce various amines or hydrocarbons. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Overview

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique spirocyclic structure contributes to its diverse applications, making it a valuable building block in synthetic chemistry and a subject of biological research.

Chemistry

  • Building Block : this compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
  • Reagent in Reactions : The compound is employed as a reagent in multiple chemical reactions due to its reactivity and ability to form stable intermediates .

Biology

  • Biological Activity : Research indicates that this compound may interact with specific biological targets, influencing cellular processes. Its potential effects on various pathways make it a candidate for further biological studies .
  • Therapeutic Potential : Investigations are ongoing to explore its application in drug development for diseases mediated by specific biological targets. The compound's mechanism of action involves binding to receptors or enzymes, leading to alterations in cellular signaling pathways .

Medicine

  • Drug Development : There is growing interest in the therapeutic applications of this compound, particularly as a potential treatment for conditions related to neuropharmacology and pain management due to its structural similarities to known pharmacological agents .

Industrial Applications

  • Material Development : The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products. Its unique properties make it suitable for various industrial applications .

Case Studies

Several studies have highlighted the applications of this compound:

  • Neuropharmacological Studies : Research has demonstrated that derivatives of this compound exhibit activity at neurotransmitter receptors, suggesting potential use in treating anxiety and depression.
  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives possess antimicrobial properties, warranting further investigation into their efficacy as therapeutic agents.
  • Synthetic Methodologies : Innovations in synthetic methods utilizing this compound have led to improved yields and efficiencies in producing related spirocyclic compounds.

Mechanism of Action

The mechanism of action of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

The table below summarizes key structural analogs, highlighting differences in substituents, heteroatoms, and physicochemical properties:

Compound Name Molecular Formula CAS RN Substituents/Modifications Key Properties Applications
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride C₁₀H₁₈ClNO 1303968-20-8 Methyl at position 10; hydrochloride salt Molar mass: 203.71 g/mol; in stock Pharmaceutical intermediate, organic synthesis
6-Aza-spiro[4.5]decan-9-one hydrochloride C₉H₁₆ClNO² N/A No methyl group; hydrochloride salt Discontinued; previously available in 1g–500mg sizes Secondary amine intermediate in drug synthesis
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 1321518-38-0 Oxygen at position 6 (oxa) Molar mass: 177.67 g/mol Biochemical reagent; heteroatom-modified studies
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ³ Complex structure⁴ N/A Benzothiazol, dione groups; spiro[4.5] backbone IR/UV-Vis characterized; synthetic versatility Organic synthesis; potential pharmacological activity
(1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0²,⁶]decan-9-one C₉H₁₃NO₃ 178032-63-8 Tricyclic core; dimethyl, dioxa substituents mp: 150–152°C; 98% ee Chiral synthesis; high-purity intermediates

¹Estimated based on structural similarity. ²R denotes variable substituents (e.g., alkyl, aryl). ³Example structure from .

Key Research Findings

Impact of Substituents
  • Methyl Group (10-Position): The methyl group in this compound increases steric bulk and lipophilicity compared to its non-methylated analog (6-Aza-spiro[4.5]decan-9-one hydrochloride). This modification may enhance membrane permeability in drug delivery .
  • Hydrochloride Salt: Salt formation improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Heteroatom Variations
  • Oxa vs.
Structural Complexity
  • Tricyclic Derivatives: The tricyclic compound (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0²,⁶]decan-9-one exhibits rigid geometry and high enantiomeric purity (98% ee), making it valuable in asymmetric synthesis .
  • Benzothiazol Derivatives: Spiro compounds functionalized with benzothiazol groups (e.g., ) demonstrate expanded π-conjugation, which is advantageous in photophysical studies or as kinase inhibitors .

Biological Activity

Overview

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. With the molecular formula C10H18ClNO, this compound is being researched for its applications in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves specific reaction conditions that optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with potential biological activities.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological targets and its therapeutic potential.

Anticancer Activity

The spirocyclic framework is associated with increased cytotoxicity in cancer cell lines. For example, derivatives featuring similar motifs have demonstrated improved interactions with protein targets involved in tumor growth and metastasis. A study highlighted that certain piperidine derivatives showed enhanced cytotoxicity in hypopharyngeal tumor models compared to standard treatments like bleomycin . This suggests that this compound could also possess anticancer properties worth investigating.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes within cells. This can lead to modulation of cellular signaling pathways that control processes such as proliferation, apoptosis, and immune responses . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

StudyFocusFindings
Antitubercular ActivityCompounds similar to 10-Methyl-6-aza-spiro[4.5]decan-9-one show MIC values as low as 3.9 µM against M. tuberculosis.
Anticancer PropertiesSpirocyclic compounds demonstrated enhanced cytotoxicity in tumor models, indicating potential for cancer therapy.
Mechanism of ActionInteraction with cellular targets may modulate critical signaling pathways involved in disease progression.

Q & A

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride?

Answer:

  • Infrared (IR) Spectroscopy : Focus on benzylic C–H stretching vibrations (2,800–3,000 cm⁻¹) and carbonyl (C=O) absorption (~1,700 cm⁻¹). High benzylic C–H stretching bands are observed due to electron-withdrawing groups (e.g., spirocyclic N and O), causing wavelength shifts .
  • UV-Vis Spectroscopy : Monitor π→π* transitions in aromatic or conjugated systems (e.g., λmax ~250–300 nm). Substituents like benzothiazole or dimethylamino groups (if present) influence absorption profiles .
  • Elemental Analysis : Validate purity and stoichiometry (e.g., %C, %H, %N) against theoretical values (Table 1 in ).

Q. How can researchers confirm the purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., Chromolith® or Purospher® STAR) with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
  • Melting Point Analysis : Compare observed m.p. with literature values; deviations >2°C indicate impurities .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts or degradation products .

Q. What synthetic routes are documented for spirocyclic azadecanone derivatives?

Answer:

  • Spirocyclization via Condensation : React 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux (e.g., toluene, 12 h) to form spiro[4.5]decan-6,10-dione intermediates .
  • Post-Functionalization : Treat intermediates with pyrrolidine to generate amide derivatives, enhancing solubility for pharmacological assays .

Advanced Research Questions

Q. How can conflicting data on reaction yields in spirocyclic compound synthesis be resolved?

Answer:

  • Controlled Replication : Standardize reaction conditions (solvent purity, inert atmosphere, precise stoichiometry) to minimize variability .
  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to identify rate-limiting steps. For example, spirocyclization may stall due to steric hindrance at the 6-aza position .
  • Byproduct Analysis : Characterize side products (e.g., via LC-MS) to adjust catalysts (e.g., switch from H₂SO₄ to Amberlyst-15 for milder acid conditions) .

Q. What strategies optimize the pharmacological activity of 10-Methyl-6-aza-spiro[4.5]decan-9-one derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Modification : Replace the 6-aza group with bulkier amines (e.g., piperidine) to enhance target binding .
    • Salt Form Screening : Compare hydrochloride vs. trifluoroacetate salts for improved bioavailability in in vivo models .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or ion channels .

Q. How can researchers validate bioanalytical methods for quantifying this compound in biological matrices?

Answer:

  • ICH M10 Compliance :
    • Linearity : Test 5–10 concentration levels (e.g., 1–100 ng/mL in plasma). Accept R² ≥0.99 .
    • Precision/Accuracy : Intra-/inter-day CV ≤15% and recovery 85–115% .
    • Matrix Effects : Compare slopes of calibration curves in buffer vs. biological fluid .
  • Cross-Validation : Confirm results with orthogonal techniques (e.g., LC-MS vs. ELISA) .

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 h; monitor degradation via HPLC .
    • Oxidative Stress : Expose to 0.1% H₂O₂; quantify peroxide adducts via MS/MS .
  • QbD Approach : Use factorial designs (e.g., 2³) to assess interactions between pH, temperature, and light .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 2
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride

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